molecular formula C8H10OS B14307120 5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one CAS No. 110328-00-2

5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one

Katalognummer: B14307120
CAS-Nummer: 110328-00-2
Molekulargewicht: 154.23 g/mol
InChI-Schlüssel: SYOMUXHUQHDJDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 2-methylprop-2-en-1-yl group attached to the thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of thiophene with 2-methylprop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Wissenschaftliche Forschungsanwendungen

5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene: The parent compound of 5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one, lacking the 2-methylprop-2-en-1-yl group.

    2-Methylthiophene: A derivative of thiophene with a methyl group at the 2-position.

    3-Methylthiophene: A derivative of thiophene with a methyl group at the 3-position.

Uniqueness

This compound is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature influences the compound’s reactivity, making it suitable for specific synthetic and industrial applications.

Eigenschaften

CAS-Nummer

110328-00-2

Molekularformel

C8H10OS

Molekulargewicht

154.23 g/mol

IUPAC-Name

2-(2-methylprop-2-enyl)-2H-thiophen-5-one

InChI

InChI=1S/C8H10OS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,7H,1,5H2,2H3

InChI-Schlüssel

SYOMUXHUQHDJDK-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC1C=CC(=O)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.